

# Technical Guide: Ortho-Bromophenylglycine in Drug Discovery

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## Compound of Interest

Compound Name: *(2R)-2-amino-2-(2-bromophenyl)acetic acid*

Cat. No.: B12290580

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## Strategic Sourcing, Synthesis, and Application of 2-Amino-2-(2-bromophenyl)acetic Acid[1][2]

### Executive Summary

Ortho-bromophenylglycine (2-amino-2-(2-bromophenyl)acetic acid) is a critical non-proteinogenic (unnatural) amino acid used as a chiral building block in medicinal chemistry.[1][2] Unlike its para and meta isomers, the ortho substitution provides two distinct strategic advantages:

- **Steric Locking:** The bromine atom at the 2-position creates significant steric hindrance, restricting bond rotation (torsion angle) when incorporated into peptides, which stabilizes active conformations.[2]
- **Synthetic Handle:** The aryl bromide serves as a pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the amino acid side chain.[1][2]

This guide provides a technical roadmap for sourcing, validating, and synthesizing this molecule, ensuring researchers can secure high-purity material for lead optimization.

## Chemical Profile & Specifications

Before sourcing, verify the exact isomeric requirements. The ortho position is chemically distinct from the more common para isomer often found in catalogs.<sup>[2]</sup>

Feature	Specification
IUPAC Name	2-amino-2-(2-bromophenyl)acetic acid
Common Name	o-Bromophenylglycine
CAS (Racemic HCl)	891790-04-8
CAS (S-Isomer)	339274-34-9
CAS (Fmoc-Protected)	Varies by supplier (often custom)
Molecular Weight	230.06 g/mol (Free Acid)
Chirality	Critical Quality Attribute (CQA). <sup>[1][2]</sup> Usually required as >98% ee (L-configuration for peptide mimicry). <sup>[1][2]</sup>
Solubility	Sparingly soluble in water/alcohol; soluble in dilute acid/base. <sup>[2]</sup> Fmoc-derivatives soluble in DMF/DMSO. <sup>[1][2]</sup>

## Sourcing Strategy: The "Buy vs. Make" Decision

High-purity o-bromophenylglycine is often a "make-to-order" item rather than a stock commodity due to its specific applications.<sup>[1][2]</sup>

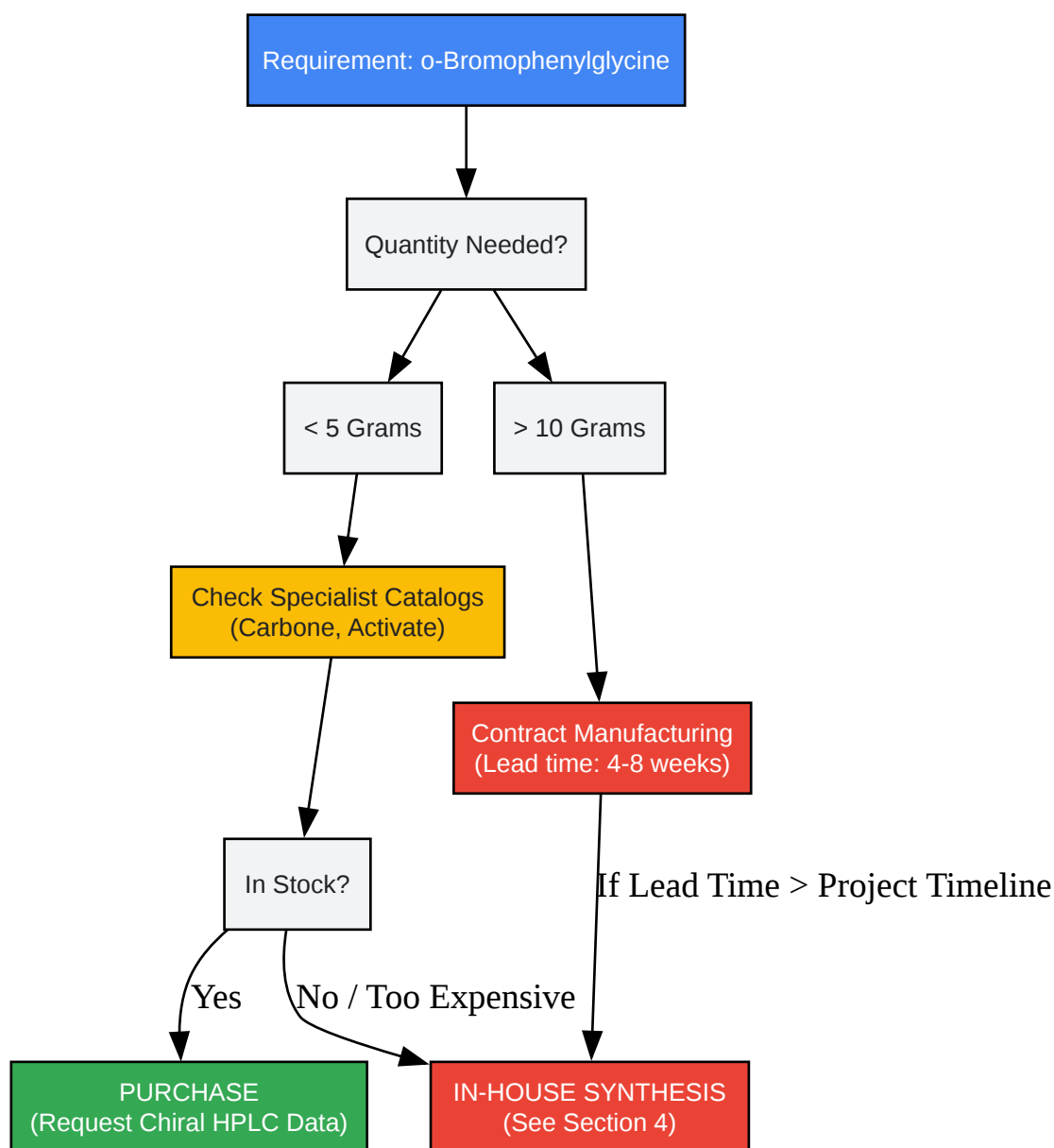
## Supplier Landscape

The following suppliers have demonstrated capabilities in providing halogenated phenylglycines. Note: Always request a Chiral COA before purchase.<sup>[2]</sup>

Supplier	Tier	Region	Notes
Carbone Scientific	Specialist	UK/Global	Strong catalog of halogenated amino acids.[1][2]
Activate Scientific	Catalog	Germany	Good for mg to gram scale research quantities.[2]
Santa Cruz Biotech	Reagent	USA	Primary source for Fmoc-protected derivatives ready for SPPS.[1][2]
Shanghai Hanhong	Bulk	China	Cost-effective for >100g orders; requires rigorous QC upon receipt.[1][2]

## Decision Workflow

Use the following logic to determine your sourcing path.



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Figure 1: Strategic decision tree for sourcing unnatural amino acids based on scale and availability.

## Synthesis Protocols

When commercial stock is unavailable or enantiomeric purity is insufficient, the O'Donnell Phase-Transfer Catalysis (PTC) method is the industry standard for synthesizing unnatural amino acids with high enantioselectivity.[1][2]

## Method: Enantioselective Alkylation of Glycine Schiff Base

This protocol uses a cinchona alkaloid-derived catalyst to install the 2-bromophenyl group onto a glycine scaffold.[1][2]

Reagents:

- Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.[1][2]
- Electrophile: 2-Bromobenzyl bromide (Note: This yields the phenylalanine analog.[1][2] For phenylglycine, we use a different approach: Strecker Synthesis followed by resolution, or Petasis Borono-Mannich).[2]

Correction: For Phenylglycines (where the aryl ring is directly on the

-carbon), the PTC alkylation of glycine is not applicable.[1][2] Instead, we use the Petasis Reaction or Asymmetric Strecker.[2]

### Protocol: Petasis Borono-Mannich Synthesis (Direct Route)

This method is preferred for ortho-substituted phenylglycines as it avoids harsh conditions that might affect the bromine handle.[1][2]

- Reaction Setup:
  - Combine glyoxylic acid (1.0 eq), amine component (e.g., chiral amine for diastereoselectivity or ammonia for racemic), and 2-bromophenylboronic acid (1.0 eq).
  - Solvent: Ethanol or Dichloromethane (DCM).[2]
  - Conditions: Stir at Room Temperature (RT) for 24–48 hours.
- Mechanism:
  - Formation of an iminium ion between the amine and glyoxylic acid.[2]
  - Nucleophilic attack by the aryl boronic acid species.[2]

- Workup:
  - Filter the precipitate (often the pure amino acid or intermediate).[2]
  - Wash with cold ethanol.[2]
- Chiral Resolution (if Racemic):
  - Use Penicillin G Acylase or Esterase for enzymatic resolution of the ester derivative.[2]

## Technical Evaluation & Quality Control (QC)

Trusting a label is insufficient for UAAs.[2] The ortho-bromo substituent can cause unusual chromatographic behavior.

## Identity Verification (NMR)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the
  - proton singlet (or doublet if coupled to NH).[1][2]
  - Diagnostic Shift: The ortho-Br exerts a deshielding effect.[1][2] Expect the -H signal to shift downfield (~5.0–5.5 ppm) compared to unsubstituted phenylglycine.[1][2]
- <sup>13</sup>C NMR: Verify the carbonyl carbon (~170 ppm) and the C-Br aromatic carbon (~120-125 ppm).[1][2]

## Chiral Purity (HPLC)

Standard C18 columns cannot separate enantiomers.[2]

- Column: Daicel CROWNPAK CR(+) (specifically designed for amino acids) or CHIRALPAK ZWIX.[2]
- Mobile Phase: Perchloric acid (pH 1.[2]5) or Methanol/Acetonitrile gradients depending on the column.
- Target: >98% ee. Impurities <0.5% of the distomer (wrong enantiomer).[2]

## Applications in Drug Discovery[1][2][3][4][5][6][7]

### Conformational Restriction in Peptidomimetics

Incorporating o-bromophenylglycine into a peptide backbone severely restricts the and

torsion angles due to the steric clash between the bulky bromine atom and the peptide carbonyl oxygen.[1][2] This is used to:

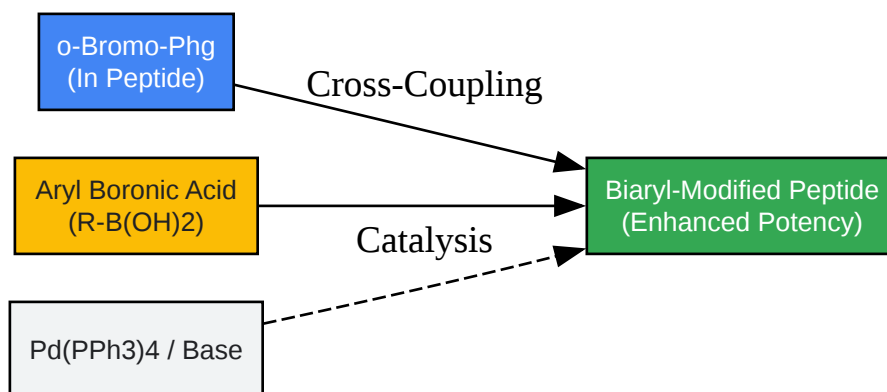
- Force peptides into specific secondary structures (e.g.,  $\alpha$ -turns).[1][2]
- Protect the peptide bond from proteolytic cleavage (steric shielding).[2]

### The "Suzuki Handle" Strategy

The bromine atom is not just a steric blocker; it is a latent reactive group.[2]

Workflow:

- Incorporate: Use Fmoc-2-bromo-Phg-OH in Solid Phase Peptide Synthesis (SPPS).
- Cyclize/Modify: Perform on-resin Suzuki-Miyaura coupling with an aryl boronic acid to create biaryl staples or extend the side chain.



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Figure 2: On-resin derivatization pathway using the ortho-bromo handle.

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## Sources

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